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Compound of Interest

Compound Name: 1-Bromo-3-propylbenzene

Cat. No.: B1339706 Get Quote

In the landscape of modern drug discovery and organic synthesis, the strategic selection of

building blocks is paramount to the efficient construction of complex molecular architectures. 1-
Bromo-3-propylbenzene (CAS No. 19829-32-4), a metasubstituted aryl halide, represents a

versatile yet nuanced reagent. Its utility is primarily derived from the presence of an n-propyl

group, which imparts lipophilicity, and a bromine atom, which serves as a key functional handle

for a wide array of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth examination of 1-Bromo-3-propylbenzene, moving beyond

basic catalog data to offer field-proven insights for researchers and drug development

professionals. We will explore its physicochemical properties, detail a validated synthetic

protocol, analyze its reactivity in pivotal C-C and C-N bond-forming reactions, and contextualize

its application through a real-world example in the synthesis of advanced pharmaceutical

scaffolds.

Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is the foundation of its effective and

safe use in the laboratory. The key data for 1-Bromo-3-propylbenzene are summarized below.
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Property Value Source(s)

CAS Number 19829-32-4 [1][2]

Molecular Formula C₉H₁₁Br [1][2]

Molecular Weight 199.09 g/mol [1][2]

Boiling Point 96-100 °C (at 17 Torr) [1]

Density 1.284 g/cm³ (Predicted) [1]

IUPAC Name 1-bromo-3-propylbenzene [2]

Safety and Handling: 1-Bromo-3-propylbenzene is classified as an irritant. Adherence to

standard laboratory safety protocols is mandatory.

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile),

and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of 1-Bromo-3-propylbenzene: A Validated
Protocol
Direct Friedel-Crafts alkylation of bromobenzene with a propyl halide is not a viable synthetic

route due to the high probability of carbocation rearrangement, which would primarily yield the

isopropyl-substituted product. A more robust and regiochemically controlled method involves

the reduction of a ketone precursor. The following protocol is adapted from a peer-reviewed

synthesis of advanced Retinoid X receptor (RXR) modulators, demonstrating a practical and

validated approach.[1][3][4]

Workflow: Synthesis via Reductive Alkylation
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Caption: Reductive alkylation workflow for synthesizing 1-Bromo-3-propylbenzene.

Step-by-Step Experimental Protocol:[1][3][4]

Reaction Setup: To a solution of 3-bromopropiophenone (1.0 eq, e.g., 2.98 g, 14.0 mmol) in

trifluoroacetic acid (TFA, e.g., 30 mL) in a round-bottom flask, cool the mixture to 0 °C using

an ice bath.

Causality: TFA serves as both the solvent and a proton source to activate the ketone. The

use of a strong acid is essential for the ionic hydrogenation mechanism. Cooling to 0 °C

controls the initial exothermic reaction upon addition of the reducing agent.

Addition of Reducing Agent: Add triethylsilane (Et₃SiH, ~5.0 eq, e.g., 11.5 mL, 72.0 mmol)

dropwise to the stirred solution over 5-10 minutes. After the addition is complete, stir the

mixture at 0 °C for an additional 20 minutes.
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Causality: Triethylsilane is a mild and effective hydride donor for the reduction of the

protonated ketone (via a transient carbocation). The large excess ensures the reaction

goes to completion.

Reaction Progression: Remove the ice bath and heat the reaction mixture to 80 °C. Stir

overnight.

Causality: Heating is required to drive the reduction to completion. An overnight reaction

time ensures the full conversion of the starting material.

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the

TFA under reduced pressure using a rotary evaporator. Add toluene to the residue and co-

evaporate to remove residual TFA.

Causality: Co-evaporation with a high-boiling, non-polar solvent like toluene effectively

removes traces of the highly acidic TFA.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with 100% hexanes.

Causality: Flash chromatography separates the non-polar product, 1-Bromo-3-
propylbenzene, from any polar impurities or unreacted starting material, yielding the pure

compound.

Reactivity and Application in Cross-Coupling
Reactions
The C(sp²)-Br bond in 1-Bromo-3-propylbenzene is a prime site for the construction of new

carbon-carbon and carbon-heteroatom bonds, making it a valuable substrate for palladium-

catalyzed cross-coupling reactions. Its utility is well-demonstrated in the synthesis of biaryl

compounds, which are common motifs in pharmaceutical agents.

Core Concept: The Palladium Catalytic Cycle
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Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Validated Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C

bonds. The following protocol, used in the synthesis of RXR modulators, validates the use of 1-
Bromo-3-propylbenzene as a competent coupling partner.[1]

Protocol: Suzuki Coupling of 1-Bromo-3-propylbenzene[1]

Reagent Assembly: In an oven-dried Schlenk tube under an inert atmosphere (argon or

nitrogen), combine 1-Bromo-3-propylbenzene (1.0 eq, e.g., 78 mg, 0.39 mmol), the desired

arylboronic ester (e.g., (E)-methyl 3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)phenyl)acrylate, 1.2 eq, 152 mg, 0.478 mmol), potassium fluoride (KF, 5.0 eq, 114 mg,
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1.96 mmol), SPhos (0.3 eq, 49 mg, 0.12 mmol), and Pd₂(dba)₃ (0.01 eq, 37 mg, 0.040

mmol).

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the

Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the

oxidative addition step and stabilizes the catalytic species. KF serves as the base required

to activate the boronic ester for transmetalation.

Solvent Addition and Reaction: Add the appropriate anhydrous solvent (e.g., dioxane or THF)

and heat the reaction mixture to 100 °C for 7-18 hours.

Causality: Anhydrous solvents are used to prevent the protodeboronation of the boronic

ester. Elevated temperatures are necessary to overcome the activation energy for the

catalytic cycle steps.

Monitoring and Workup: Monitor the reaction progress via TLC or LC-MS. Upon completion,

cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and

brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting residue by flash column chromatography (e.g.,

5-10% ethyl acetate in hexanes) to yield the desired biaryl product.

Anticipated Reactivity: Heck and Buchwald-Hartwig
Amination
While a specific protocol for 1-Bromo-3-propylbenzene in Heck or Buchwald-Hartwig

reactions was not found in the primary literature search, its reactivity can be confidently

predicted based on established principles for aryl bromides.

Heck Reaction: This substrate is expected to readily couple with alkenes (e.g., acrylates,

styrenes) using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence

of a base (e.g., Et₃N) to form substituted alkenes.

Buchwald-Hartwig Amination: C-N bond formation with primary or secondary amines is

anticipated to proceed efficiently using a palladium catalyst and a specialized ligand (e.g., a
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biarylphosphine like XPhos or a ferrocenylphosphine like dppf) with a strong base (e.g.,

NaOt-Bu or Cs₂CO₃).

Spectroscopic Characterization
The identity and purity of 1-Bromo-3-propylbenzene are confirmed by NMR spectroscopy.

The following data is reported from a validated synthesis.[4]

Data Type Chemical Shifts (δ) in ppm

¹H NMR (400 MHz, CDCl₃)

7.38–7.27 (m, 2H, Ar-H), 7.18–7.06 (m, 2H, Ar-

H), 2.59–2.49 (m, 2H, Ar-CH₂-), 1.72–1.56 (m,

2H, -CH₂-CH₂-CH₃), 0.93 (td, J = 7.3, 0.9 Hz,

3H, -CH₃)

¹³C NMR (100 MHz, CDCl₃)

145.16, 131.65, 129.91, 128.87, 127.28, 122.45

(Ar-C), 37.81 (Ar-CH₂-), 24.49 (-CH₂-CH₂-CH₃),

13.87 (-CH₃)

Conclusion
1-Bromo-3-propylbenzene is a strategically valuable building block for programs in medicinal

chemistry and materials science. Its synthesis is reliably achieved through the reduction of a

readily available ketone precursor, circumventing the regiochemical challenges of direct

alkylation. As demonstrated by its successful implementation in Suzuki-Miyaura couplings for

the synthesis of complex RXR modulators, this reagent is a proven and effective substrate for

modern palladium-catalyzed reactions. Researchers employing this molecule can leverage its

properties to introduce lipophilic propyl moieties and construct intricate molecular frameworks

with high confidence in its reactivity and reliability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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